

Application of Acid Dyes in the Food Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 213

Cat. No.: B1171888

[Get Quote](#)

Introduction

Acid dyes represent a class of synthetic, water-soluble colorants extensively utilized in the food and beverage industry to impart or restore color, enhancing the visual appeal and consumer acceptance of products. These dyes are characterized by their anionic nature, typically due to the presence of sulfonic acid groups, which allows for their application in acidic to neutral food matrices. Their vibrant and stable colors make them a popular choice for a wide range of applications, from beverages and confectionery to processed foods. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the food and drug development sectors.

Application Notes

Acid dyes are employed in a vast array of food products due to their high tinctorial strength, stability, and cost-effectiveness. Their application is, however, subject to stringent regulatory oversight by bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) to ensure consumer safety.[\[1\]](#)[\[2\]](#)

General Properties and Applications:

- Solubility: Acid dyes are readily soluble in water, making them easy to incorporate into aqueous food systems.

- **Color Range:** They offer a wide spectrum of vibrant colors, including yellows, oranges, reds, blues, and greens.
- **Applications:** Common applications include beverages, confectionery, baked goods, desserts, dairy products, and savory snacks.^[3]
- **Stability:** The stability of acid dyes is influenced by factors such as pH, light exposure, and temperature. Generally, they exhibit good stability in acidic conditions.^{[4][5]}

Regulatory Landscape:

The use of acid dyes in food is strictly regulated, with approved lists of colorants and specified maximum usage levels for different food categories.^{[2][6]} Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the FDA, and EFSA establish Acceptable Daily Intake (ADI) values based on extensive toxicological studies.^{[7][8][9]} The ADI is the estimated amount of a substance that can be consumed daily over a lifetime without presenting an appreciable health risk.^[1]

Data Presentation: Quantitative Overview of Common Food Acid Dyes

The following tables summarize key quantitative data for some of the most commonly used acid dyes in the food industry.

Table 1: Regulatory and Toxicological Information for Selected Food Acid Dyes

Common Name (FD&C Name)	E Number	Colour Index (CI) Name	JECFA ADI (mg/kg bw)	EFSA ADI (mg/kg bw)
Tartrazine (Yellow No. 5)	E102	Acid Yellow 23	0 - 7.5[9]	7.5
Sunset Yellow FCF (Yellow No. 6)	E110	Food Yellow 3	0 - 4	4
Allura Red AC (Red No. 40)	E129	Food Red 17	0 - 7	7
Brilliant Blue FCF (Blue No. 1)	E133	Food Blue 2	0 - 6[10]	6
Indigo Carmine (Blue No. 2)	E132	Food Blue 1	0 - 5	5
Fast Green FCF (Green No. 3)	E143	Food Green 3	0 - 25	25
Erythrosine (Red No. 3)	E127	Food Red 14	0 - 0.1	0.1

Table 2: Maximum Permitted Levels (MPL) of Selected Acid Dyes in Various Food Categories (EU Regulations)

Food Category	Tartrazine (E102)	Sunset Yellow FCF (E110)	Allura Red AC (E129)	Brilliant Blue FCF (E133)
Non-alcoholic flavored drinks	50 mg/L	50 mg/L	100 mg/L	100 mg/L
Confectionery	300 mg/kg	300 mg/kg	300 mg/kg	300 mg/kg
Fine bakery wares	100 mg/kg	50 mg/kg	200 mg/kg	200 mg/kg
Desserts	150 mg/kg	50 mg/kg	150 mg/kg	150 mg/kg
Edible ices	150 mg/kg	50 mg/kg	150 mg/kg	150 mg/kg

Note: MPLs can vary significantly based on the specific food product and regional regulations. Researchers should always consult the latest regulatory documents for their specific application.

Table 3: Stability of Common Food Acid Dyes

Dye	pH Stability	Light Stability	Heat Stability
Tartrazine	Good in acidic to neutral pH. Fades in alkaline conditions.	Fair; can fade upon prolonged exposure to light.	Good; generally stable at typical food processing temperatures.
Sunset Yellow FCF	Good in acidic to neutral pH. Color may change in strongly alkaline conditions.	Fair to good; more stable than Tartrazine.	Good; stable to heat treatment.
Allura Red AC	Excellent over a wide pH range.	Good; relatively stable to light.	Excellent; very stable to heat.
Brilliant Blue FCF	Good in acidic to neutral pH. Can fade in alkaline conditions.	Poor to fair; susceptible to fading.	Good; generally stable during processing.
Indigo Carmine	Poor in alkaline solutions; fades.	Poor; very sensitive to light.	Poor to fair; can degrade with heat.

Experimental Protocols

Accurate and reliable analytical methods are crucial for monitoring the concentration and stability of acid dyes in food products to ensure regulatory compliance and product quality.

Protocol 1: Determination of Tartrazine in a Beverage using High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the concentration of Tartrazine (FD&C Yellow No. 5) in a soft drink sample.

Materials:

- High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

- Tartrazine analytical standard
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Acetic acid
- Deionized water
- Syringe filters (0.45 µm)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Mobile Phase:
 - Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water.
 - Adjust the pH of the buffer to 4.5 with acetic acid.
 - The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
- Preparation of Standard Solutions:
 - Prepare a stock solution of Tartrazine (e.g., 100 µg/mL) in deionized water.
 - From the stock solution, prepare a series of calibration standards ranging from 1 to 50 µg/mL by serial dilution with deionized water.
- Sample Preparation:
 - Degas the beverage sample by sonication for 15-20 minutes.
 - Take a known volume of the degassed beverage (e.g., 5 mL) and dilute it with deionized water in a volumetric flask (e.g., 50 mL).

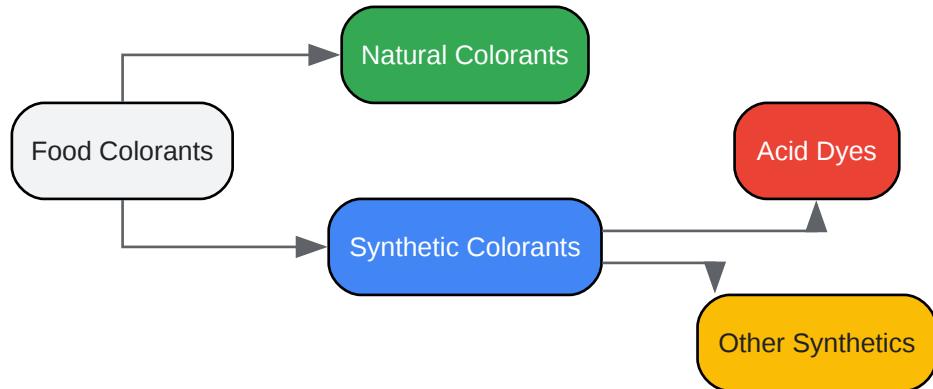
- Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Column: C18 (4.6 x 250 mm, 5 µm)
 - Mobile Phase: Gradient elution with 20 mM ammonium acetate, pH 4.5 (A) and acetonitrile (B). A typical gradient could be:
 - 0-5 min: 15% B
 - 5-10 min: Increase to 40% B
 - 10-12 min: Hold at 40% B
 - 12-15 min: Return to 15% B
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 µL
 - Detector Wavelength: 425 nm (the maximum absorbance for Tartrazine)[[11](#)]
 - Column Temperature: 30 °C
- Analysis and Quantification:
 - Inject the standard solutions to generate a calibration curve of peak area versus concentration.
 - Inject the prepared sample solution.
 - Identify the Tartrazine peak in the sample chromatogram by comparing its retention time with that of the standard.
 - Quantify the concentration of Tartrazine in the sample using the calibration curve.

Protocol 2: Spectrophotometric Determination of Sunset Yellow FCF in a Powdered Drink Mix

Objective: To determine the concentration of Sunset Yellow FCF (FD&C Yellow No. 6) in a powdered drink mix using UV-Visible spectrophotometry.

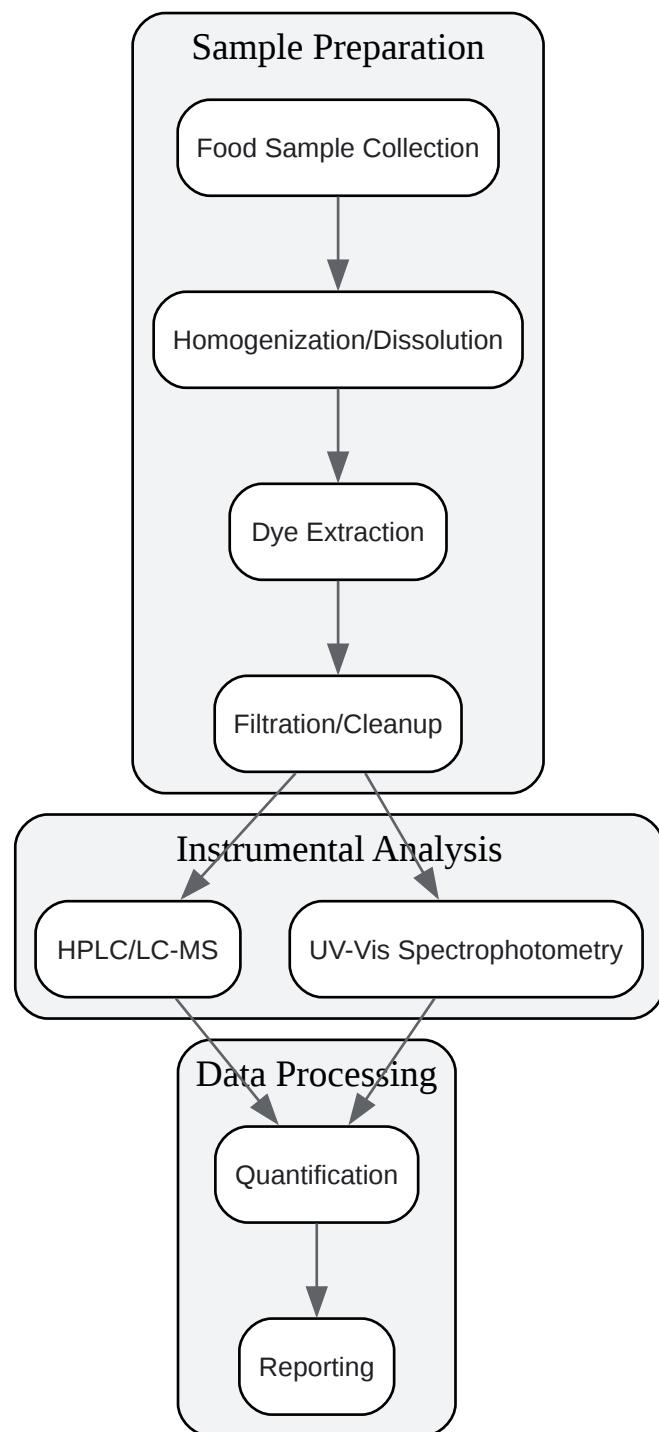
Materials:

- UV-Visible Spectrophotometer
- Sunset Yellow FCF analytical standard
- Deionized water
- Volumetric flasks and pipettes
- Analytical balance
- Filter paper

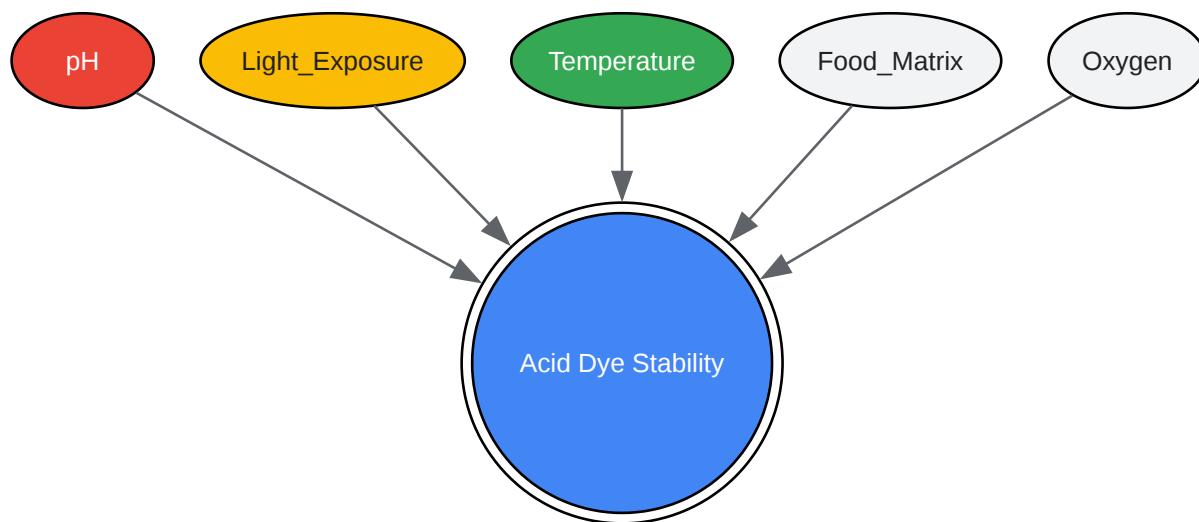

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of Sunset Yellow FCF standard and dissolve it in deionized water to prepare a stock solution (e.g., 100 µg/mL).
 - Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with deionized water.
- Sample Preparation:
 - Accurately weigh a known amount of the powdered drink mix (e.g., 1 g).
 - Dissolve the powder in a known volume of deionized water (e.g., 100 mL) in a volumetric flask.
 - Mix thoroughly to ensure complete dissolution of the dye.

- If the solution is turbid, filter it through filter paper to remove any insoluble components.
- Further dilute the sample solution with deionized water as necessary to bring the absorbance within the range of the calibration curve.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λ_{max}) for Sunset Yellow FCF, which is approximately 480 nm.
 - Use deionized water as a blank to zero the spectrophotometer.
 - Measure the absorbance of each standard solution and the prepared sample solution.
- Quantification:
 - Plot a calibration curve of absorbance versus the concentration of the standard solutions.
 - Determine the concentration of Sunset Yellow FCF in the sample solution from its absorbance using the calibration curve.
 - Calculate the amount of Sunset Yellow FCF in the original powdered drink mix, taking into account the initial weight and dilution factors.


Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of acid dyes in the food industry.



[Click to download full resolution via product page](#)

Classification of Food Colorants

[Click to download full resolution via product page](#)

Workflow for Acid Dye Analysis

[Click to download full resolution via product page](#)

Factors Affecting Dye Stability

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Color Additives in Foods | FDA [fda.gov]
- 2. iacmcolor.org [iacmcolor.org]
- 3. foodbeverage litigationupdate.com [foodbeverage litigationupdate.com]
- 4. ajantacolours.com [ajantacolours.com]
- 5. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 6. eCFR :: 21 CFR Part 74 -- Listing of Color Additives Subject to Certification [ecfr.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. iacmcolor.org [iacmcolor.org]
- 9. Food Additives [wwwchem.uwimona.edu.jm]

- 10. iris.unict.it [iris.unict.it]
- 11. na.sensientfoodcolors.com [na.sensientfoodcolors.com]
- To cite this document: BenchChem. [Application of Acid Dyes in the Food Industry: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171888#application-of-acid-dyes-in-the-food-industry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com